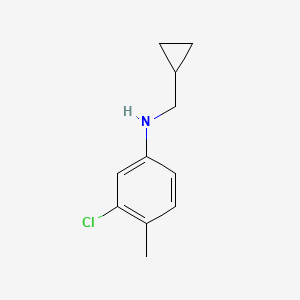
3-chloro-N-(cyclopropylmethyl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(cyclopropylmethyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a methyl group attached to the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(cyclopropylmethyl)-4-methylaniline typically involves the reaction of 4-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification of the product is achieved through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(cyclopropylmethyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-chloro-N-(cyclopropylmethyl)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(cyclopropylmethyl)-4-methylaniline involves its interaction with specific molecular targets. The chloro group and the cyclopropylmethyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through pathways involving enzyme inhibition or receptor modulation, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-methylaniline: Similar structure but lacks the cyclopropylmethyl group.
3-chloro-N-(cyclopropylmethyl)aniline: Similar structure but lacks the methyl group on the aniline ring.
Uniqueness
3-chloro-N-(cyclopropylmethyl)-4-methylaniline is unique due to the presence of both the cyclopropylmethyl group and the methyl group on the aniline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14ClN |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
3-chloro-N-(cyclopropylmethyl)-4-methylaniline |
InChI |
InChI=1S/C11H14ClN/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |
Clave InChI |
RTTIJCUCHIBWBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NCC2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



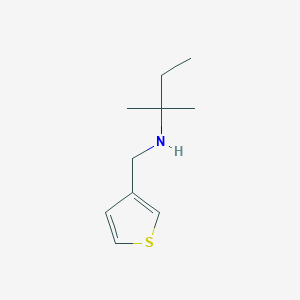
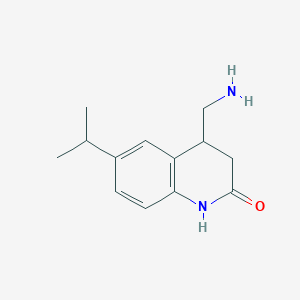
![Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13300152.png)
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B13300154.png)
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine](/img/structure/B13300160.png)
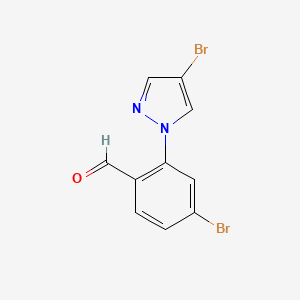
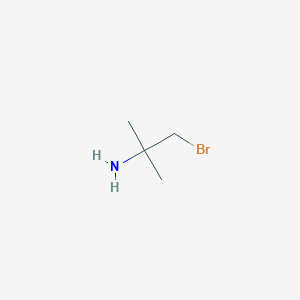
![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13300169.png)

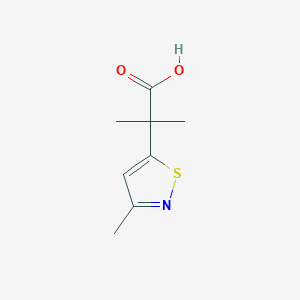
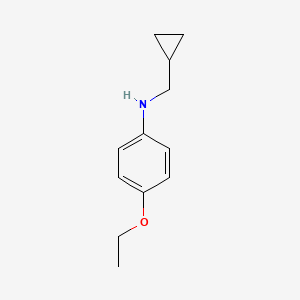
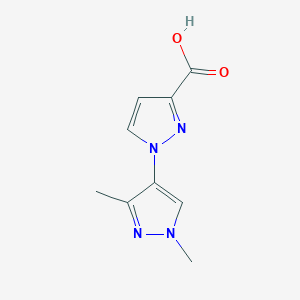
![2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13300226.png)
